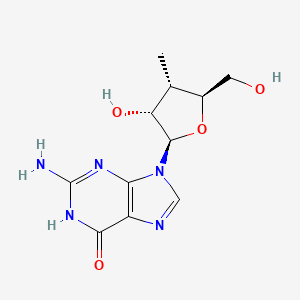

3'-Methyl-3'-deoxyguanosine

Übersicht

Beschreibung

3’-Methyl-3’-deoxyguanosine is a modified nucleoside that was first discovered in the 1980s as a minor component of DNA in bacteria and in certain human tissues. It is formed by the methylation of the 3’ position of the deoxyguanosine moiety in DNA. This compound belongs to the purine nucleosides and analogues, which are compounds comprising a purine base attached to a sugar .

Synthesis Analysis

3’-Methyl-2’-deoxyguanosine is obtained from 2’-deoxyguanosine by a reaction sequence involving conversion into tricyclic 1, N-2-isopropeno derivative followed by methylation . This results in 2’-deoxywyosine and the final removal of the 1, N-2 blocking system .Molecular Structure Analysis

The molecular structure of 3’-Methyl-3’-deoxyguanosine is similar to that of guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine . The glycosyl torsion angle about C (1’) – N (9) shows anti conformation. The furanose ring adopts C (3’) – endo puckering geometry .Wissenschaftliche Forschungsanwendungen

DNA Methylation and Damage

3'-Methyl-3'-deoxyguanosine is not specifically studied in the provided papers, but its close relative 8-hydroxyl-2'-deoxyguanosine (8-OH-dG) is extensively researched due to its role as a common DNA adduct resulting from injury to DNA via reactive oxygen species. This DNA adduct affects the in vitro methylation of nearby cytosine moieties by human DNA methyltransferase. The exact position of 8-OH-deoxyguanosine relative to a CpG dinucleotide is crucial to this effect. Research indicates that oxidative damage to guanine bases in parental strand DNA allows normal copying of methylation patterns, while damage in nascent strand DNA inhibits such methylation, suggesting a potential avenue for studying DNA repair and replication processes (Turk et al., 1995).

DNA Repair Mechanisms

The study of O6-Methyl-2'-deoxyguanosine in synthetic DNA polymers, like poly(dC, dG, m6dG), revealed that cell-free extracts of Escherichia coli Br, adapted by exposure to N-methyl-N′-nitro-N-nitrosoguanidine, exhibit a demethylating activity, providing direct evidence of an inducible repair activity in E. coli acting by demethylating O6-methylguanine at the DNA level. This illustrates a potential pathway for understanding the mechanisms behind DNA repair and the removal of harmful methylations from the genome (Foote et al., 1980).

DNA Adduct Formation and Stability

The synthesis and stability of 2'-deoxyguanosine 3'-monophosphate adducts of various agents like dimethyl sulfate, ethylene oxide, and styrene oxide provide insights into the formation of DNA adducts and their implications in processes like DNA repair and mutagenesis. The lability of these adducts underscores the dynamic nature of DNA adduct formation and its potential consequences for genomic integrity (Hemminki et al., 1990).

Methylation Impact on DNA Structure

The study of N7-methyl-2'-deoxyguanosine-containing DNA reveals how methylation at specific positions alters the hydrogen-bonding patterns of guanine in DNA. This can have significant implications for understanding the mutagenic potential of certain DNA lesions and the mechanisms by which cells maintain genomic stability (Kou et al., 2015).

Wirkmechanismus

Target of Action

3’-Methyl-3’-deoxyguanosine primarily targets the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

It is known to interact with its target, purine nucleoside phosphorylase, potentially inhibiting its function . This interaction could lead to changes in the purine salvage pathway, affecting the synthesis of DNA and RNA.

Biochemical Pathways

3’-Methyl-3’-deoxyguanosine is involved in the purine salvage pathway, which recycles purines from old, degraded DNA to synthesize new DNA and RNA molecules . By targeting purine nucleoside phosphorylase, it may affect this pathway and its downstream effects, including DNA and RNA synthesis.

Result of Action

The molecular and cellular effects of 3’-Methyl-3’-deoxyguanosine’s action would largely depend on its interaction with purine nucleoside phosphorylase and the subsequent changes in the purine salvage pathway. This could potentially lead to changes in DNA and RNA synthesis, affecting cellular functions and processes .

Eigenschaften

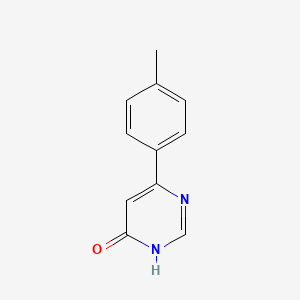

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMRHFMVVSLFRL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)